Cas no 117110-18-6 (6-ethenylbicyclo[2.2.1]hept-2-ene)
117110-18-6 structure
Product Name:6-ethenylbicyclo[2.2.1]hept-2-ene
6-ethenylbicyclo[2.2.1]hept-2-ene Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 6-ethenylbicyclo[2.2.1]hept-2-ene
- Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel-
- exo-5-Vinylbicyclo(2.2.1)hept-2-ene
- 5-ethenylbicyclo[2.2.1]-2-heptene
- EN300-2000456
- CAS-3048-64-4
- Exo-5-vinylbicyclo[2.2.1]hept-2-ene
- ZAF2U4V8LC
- endo-5-Vinylbicyclo(2,2,1)hept-2-ene
- O26JW4DH9I
- endo-5-Vinylbicyclo(2.2.1)hept-2-ene
- NSC-61529
- 5-Vinylbicyclo[2.2.1]hept-2-ene
- W-109140
- 5-Vinyl-2-norbornene
- Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
- 2-Vinylbicyclo[2.2.1]hept-5-ene
- 2-Vinylnorbornene
- 23890-32-6
- Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel-
- 3048-64-4
- NCGC00248936-01
- NCGC00258696-01
- 5-Vinylnorbornene
- 5-vinylbicyclo[2. 2. 1]hept-2-ene
- 117110-18-6
- UNII-ZAF2U4V8LC
- CHEMBL3186510
- AKOS025295103
- FT-0620789
- Vinylnorbornene (VAN)
- 2-Norbornene, 5-vinyl-
- VINYLNORBORNENE
- 2-Vinyl-5-norbornene
- CCRIS 8479
- V0062
- 117110-17-5
- EINECS 221-259-8
- 5-Vinylbicyclo(2.2.1)hept-2-ene
- Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5R)-rel-
- DTXCID809250
- BRN 1903874
- 2-vinyl-bicyclo[2.2.1]hept-5-ene
- UNII-7MB375Q99R
- NS00006439
- 5-ethenylbicyclo[2.2.1]hept-2-ene
- HSDB 6336
- 5-Vinylnorborn-2-ene, exo-
- 7MB375Q99R
- EC 221-259-8
- 25093-48-5
- DTXSID6029250
- 5-Vinylbicyclo[2.2.1]-2-heptene
- UNII-O26JW4DH9I
- 5-Vinyl-2-norbornene (stabilized with BHT)
- Endo-5-vinylbicyclo[2.2.1]hept-2-ene
- Tox21_201144
- NSC 61529
- 5-Vinylnorborn-2-ene
- NSC61529
- WLN: L55 A CUTJ F1U1
- 2-Vinylbicyclo(2.2.1)hept-5-ene
- 5-Vinylnorborn-2-ene, endo-
- Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-
-
- Inchi: 1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2
- InChI-Schlüssel: INYHZQLKOKTDAI-UHFFFAOYSA-N
- Lächelt: C12C=CC(CC1C=C)C2
Berechnete Eigenschaften
- Genaue Masse: 120.09396
- Monoisotopenmasse: 120.094
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 155
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0A^2
- XLogP3: 2.7
Experimentelle Eigenschaften
- Dichte: 1.006
- Siedepunkt: 141°C at 760 mmHg
- Flammpunkt: 26.2°C
- Brechungsindex: 1.597
- PSA: 0
6-ethenylbicyclo[2.2.1]hept-2-ene Verwandte Literatur
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1. Cope rearrangement of the endo-5-vinylbicyclo[2.2.1]hept-2-ene (endo-5-vinylnorborn-2-ene) radical cation to the cis-bicyclo[4.3.0]nona-3,7-diene (cis-3a,4,7,7a-tetrahydroindene) radical cation at 100–150 K. A matrix–isolation ESR studyGuo-Fei Chen,Ffrancon Williams J. Chem. Soc. Chem. Commun. 1992 670
-
John E. Baldwin,Phyllis A. Leber Org. Biomol. Chem. 2008 6 36
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3. Polyfluorocyclopentadienes. Part III. Diels–Alder reactions of perfluorocyclopentadieneR. E. Banks,A. C. Harrison,R. N. Haszeldine,K. G. Orrell J. Chem. Soc. C 1967 1608
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Ignacio Pérez-Ortega,Ana C. Albéniz Polym. Chem. 2021 12 5963
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Deivasagayam Dakshinamoorthy,Stewart P. Lewis,Michael P. Cavazza,Aaron M. Hoover,David F. Iwig,Krishnan Damodaran,Robert T. Mathers Green Chem. 2014 16 1774
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